trans-2-Butenal diethyl acetal
Description
Overview of Acetal (B89532) Chemistry and its Significance in Organic Synthesis
In organic chemistry, an acetal is a functional group where a central carbon atom is bonded to two alkoxy (-OR) groups. wikipedia.orgbyjus.com Acetals are formed when an aldehyde or a ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. libguides.comucalgary.ca This reaction is reversible, and the removal of water is necessary to drive the reaction towards acetal formation. libguides.com
The significance of acetal chemistry in organic synthesis is substantial, primarily due to their role as protecting groups for carbonyl functionalities. numberanalytics.comlibguides.com The carbonyl group of aldehydes and ketones is highly reactive towards various reagents. By converting it into an acetal, its reactivity is temporarily masked, allowing for chemical transformations to be performed on other parts of the molecule without affecting the carbonyl group. libguides.com Acetals are notably stable under neutral to strongly basic conditions but can be readily hydrolyzed back to the original carbonyl compound by treatment with aqueous acid. libguides.comsigmaaldrich.com This stability and the ease of deprotection make acetals an invaluable tool for chemists in multi-step synthetic sequences.
Importance of trans-2-Butenal Diethyl Acetal as a Versatile Intermediate
The importance of this compound stems from its role as a versatile intermediate in organic synthesis. Its structure contains both a protected aldehyde and a carbon-carbon double bond, allowing for a variety of chemical modifications.
A significant application of this compound is in the synthesis of 2S,3S-epoxybutan-1-ol. cookechem.comsigmaaldrich.com This epoxy alcohol is a crucial intermediate in the production of the widely used antibiotic, erythromycin (B1671065). cookechem.com The use of this compound in this context highlights its importance in the pharmaceutical industry.
Research has also explored its utility in other synthetic transformations. For instance, it can participate in thioacetate-enal addition reactions, demonstrating its reactivity and potential for creating new carbon-sulfur bonds under environmentally friendly conditions. The primary method for its synthesis involves the reaction of trans-2-butenal with ethanol (B145695) using an acid catalyst, such as methanesulfonic acid or various methylsulfonates. researchgate.netresearchgate.net Studies have optimized this reaction, achieving high yields of the desired product. researchgate.net
Data on this compound
The following tables provide key data regarding the properties and synthesis of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H16O2 | sigmaaldrich.com |
| Molecular Weight | 144.21 g/mol | sigmaaldrich.com |
| Density | 0.831 g/mL at 25 °C | sigmaaldrich.comcookechem.com |
| Boiling Point | 146-150 °C | sigmaaldrich.comcookechem.com |
| Refractive Index | n20/D 1.412 | sigmaaldrich.comcookechem.com |
| CAS Number | 63511-92-2 | sigmaaldrich.com |
Table 2: Optimized Synthesis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Reactants | trans-2-butenal and ethanol | researchgate.net |
| Catalysts | Methanesulfonic acid or methylsulfonates (M = Ni, Mn, Zn, Cu) | researchgate.net |
| Molar Ratio (trans-2-butenal:ethanol) | 1:6 | researchgate.net |
| Reaction Temperature | Refluxing temperature | researchgate.net |
| Reaction Time | 1.0 hour | researchgate.net |
| Yield | Up to 88.7% | researchgate.net |
Table of Compound Names
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1-diethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-34-3, 63511-92-2 | |
| Record name | NSC506646 | |
| Source | DTP/NCI | |
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| Record name | NSC219876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | trans-2-Butenal diethyl acetal | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 2 Butenal Diethyl Acetal
Catalytic Acetalization Reactions
Acetalization is a reversible reaction that involves the nucleophilic addition of an alcohol to an aldehyde or ketone in the presence of an acid catalyst. In the case of trans-2-butenal diethyl acetal (B89532), two molecules of ethanol (B145695) react with one molecule of trans-2-butenal.
Homogeneous Catalysis in Acetal Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a widely employed method for the synthesis of trans-2-butenal diethyl acetal. Various Brønsted and Lewis acids have demonstrated catalytic activity for this transformation.
Brønsted acids, such as methanesulfonic acid (CH₃SO₃H), are effective catalysts for the acetalization of trans-2-butenal. Research has shown that using methanesulfonic acid as a catalyst can lead to high yields of this compound. In a study, optimal conditions were identified as a molar ratio of trans-2-butenal to ethanol of 1:6, with 0.5-0.8 mL of methanesulfonic acid, at refluxing temperature for 1.0 hour, resulting in a yield of 88.7%. The reaction is typically carried out under mild conditions, ranging from room temperature to reflux, and shows high selectivity for the trans-isomer.
Table 1: Acetalization of trans-2-Butenal with Methanesulfonic Acid
| Parameter | Condition | Yield (%) |
|---|---|---|
| Molar Ratio (trans-2-Butenal:Ethanol) | 1:6 | 88.7 |
| Catalyst Amount | 0.5-0.8 mL | |
| Temperature | Reflux | |
| Reaction Time | 1.0 h |
This table summarizes the optimal reaction conditions for the synthesis of this compound using methanesulfonic acid as a catalyst.
Metal methylsulfonates, including those of nickel (Ni), manganese (Mn), zinc (Zn), and copper (Cu), have been investigated and found to exhibit good catalytic activity in the synthesis of this compound. These catalysts offer an alternative to traditional Brønsted acids. Studies have demonstrated their effectiveness in promoting the acetalization reaction between trans-2-butenal and ethanol. The catalytic performance of these methylsulfonates highlights their potential as viable catalysts in this synthetic process. For instance, copper methanesulfonate (B1217627) has been noted for its role as a homogeneous-heterogeneous catalyst in esterification reactions, with excellent reusability.
Lewis acids play a significant role in catalyzing acetalization reactions. Ferric chloride (FeCl₃) has been identified
Heterogeneous Catalysis Approaches
Investigation of Heteropoly Acids (e.g., PW12/C)
Heteropoly acids (HPAs) have emerged as highly effective and reusable solid acid catalysts for a variety of organic reactions, including acetalization. scirp.org These compounds, particularly those with a Keggin structure like 12-tungstophosphoric acid (H₃PW₁₂O₄₀ or PW12), are noted for being more active than conventional catalysts such as mineral acids or ion-exchange resins. scirp.orgresearchgate.net Their strong Brønsted acidity is crucial for activating the carbonyl carbon, facilitating the nucleophilic attack by ethanol.
The catalytic performance of HPAs can be enhanced by supporting them on high-surface-area materials like activated carbon. Phosphotungstic acid supported on active carbon (PW12/C) has been demonstrated as an excellent catalyst for the synthesis of various acetals and ketals. researchgate.net The support material improves the catalyst's stability and facilitates its recovery and reuse, which are key principles of green chemistry. In the context of acetalization, the HPA catalyst protonates the carbonyl oxygen of trans-2-butenal, increasing the electrophilicity of the carbonyl carbon for subsequent reaction with ethanol. nih.gov Though stable, the thermal limits of the catalyst must be considered; H₃PW₁₂O₄₀, for instance, begins to lose its Keggin structure and catalytic activity at temperatures above 450-470°C. researchgate.net
Table 1: Research Findings on Heteropoly Acid Catalysis in Acetalization
| Catalyst System | Key Findings | Reference(s) |
|---|---|---|
| H₃PW₁₂O₄₀ (PW12) | Effective and selective for thioacetalization of aldehydes and ketones. | organic-chemistry.org |
| Keggin-type HPAs | Green, inexpensive, and eco-friendly catalysts providing high yields for warfarin (B611796) acetals. | researchgate.net |
| H₃PW₁₂O₄₀/PAn | A new environmentally friendly catalyst prepared and identified for acetal synthesis. | researchgate.net |
Supported Catalysts in Green Chemistry Contexts
The development of sustainable methods for chemical synthesis has propelled research into supported catalysts that are efficient, reusable, and environmentally benign. ymerdigital.comresearchgate.net In the synthesis of this compound, various supported catalysts have been employed to minimize waste and harsh reaction conditions. rsc.orgmdpi.com
A prominent green approach involves using heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. mdpi.com Examples include:
Silica-supported Ammonium (B1175870) Salts: Catalysts like ammonium chloride or glycine (B1666218) supported on silica (B1680970) (NH₄Cl-SiO₂ or Gly-SiO₂) have proven effective for acetalization, performing as well as or better than traditional catalysts like p-toluenesulfonic acid or Amberlyst-15®. mdpi.com
Natural Clays: Algerian natural kaolin (B608303) has been used as a cost-effective, eco-friendly, and efficient heterogeneous catalyst for acetal synthesis. ymerdigital.com
Polymer-supported Catalysts: A polymer-supported dicyanoketene (B14166945) acetal has been shown to act as a π-acid catalyst for reactions like monothioacetalization of various acetals. pharm.or.jp
Photo-organocatalysts: Photocatalysis represents a particularly green strategy. researchgate.net Utilizing catalysts like thioxanthenone or Eosin Y under visible light from household lamps allows for the acetalization of a wide range of aldehydes under neutral conditions with low catalyst loading and short reaction times. rsc.org
Table 2: Examples of Supported Catalysts in Green Acetalization
| Catalyst | Support/Conditions | Key Advantage(s) | Reference(s) |
|---|---|---|---|
| Ammonium Salts | Silica (SiO₂) | Heterogeneous, reusable, effective in green solvents. | mdpi.com |
| Thioxanthenone | Household lamps (photocatalysis) | Mild, neutral conditions; low catalyst loading (10 mol%). | rsc.org |
| Natural Kaolin | Heterogeneous solid | Cost-effective, eco-friendly, scalable. | ymerdigital.com |
Optimization of Reaction Parameters
The yield and efficiency of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including molar ratios, temperature, and reaction time.
The stoichiometry of the reactants and the concentration of the catalyst are critical factors in driving the acetalization equilibrium towards the product. Research has shown that using an excess of the alcohol (ethanol) is beneficial. An optimal molar ratio of trans-2-butenal to ethanol has been identified as 1:6, which, under specific catalytic conditions, can achieve a yield as high as 88.7%. researchgate.netresearchgate.net In other systems, such as those using triethyl orthoformate as both a reactant and a dehydrating agent, a molar ratio of crotonaldehyde (B89634) to triethyl orthoformate of 1:1.2 has been used to achieve an 89% yield.
Catalyst loading must also be finely tuned. While acids are required to catalyze the reaction, an excessive amount can be counterproductive by protonating the alcohol, thereby reducing its nucleophilicity. nih.gov Studies have demonstrated that very low catalyst loadings, sometimes as little as 0.1 mol%, can be sufficient for quantitative conversion, especially with strong acid catalysts like HCl. nih.govacs.org For a system using ammonium nitrate (B79036), a catalyst loading of 10 mol% was found to be effective.
Table 3: Influence of Molar Ratios on Acetal Synthesis
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Catalyst | Catalyst Loading | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| trans-2-Butenal | Ethanol | 1:6 | Methanesulfonic acid | 0.5-0.8 mL | 88.7% | researchgate.netresearchgate.net |
| Crotonaldehyde | Triethyl orthoformate | 1:1.2 | Ammonium nitrate | 10 mol% | 89% | |
| Benzaldehyde | Methanol | 1:excess | HCl | 0.1 mol% | >99% (conversion) | acs.org |
Temperature and reaction time are interdependent parameters that significantly affect the rate and outcome of the acetalization. The optimal conditions can vary widely depending on the catalyst and reactants used. For the synthesis of this compound using methanesulfonic acid, refluxing temperature for a short duration of 1.0 hour was found to be optimal. researchgate.netresearchgate.net In contrast, a different protocol using ammonium nitrate as the catalyst required a much longer reaction time of 22 hours at a lower temperature of 20°C to achieve a high yield.
Photocatalytic methods can also offer rapid conversion under mild conditions. For example, using thioxanthenone as a catalyst under irradiation from household lamps, the reaction can be completed in just 1.5 hours at room temperature. rsc.org The choice of temperature and time often represents a trade-off between reaction rate and the potential for side reactions, such as polymerization or degradation of the α,β-unsaturated aldehyde.
Table 4: Effect of Temperature and Time on Acetal Synthesis
| Catalyst System | Temperature | Time | Outcome | Reference(s) |
|---|---|---|---|---|
| Methanesulfonic acid | Reflux | 1.0 hour | 88.7% yield | researchgate.netresearchgate.net |
| Ammonium nitrate | 20°C | 22 hours | 89% yield | |
| Thioxanthenone (photocatalyst) | Room Temperature | 1.5 hours | 95% yield | rsc.org |
The choice of solvent can have a profound impact on acetalization reactions. In many syntheses of this compound, an excess of ethanol is used, allowing it to serve as both a reactant and the solvent. researchgate.net This approach is convenient and helps shift the reaction equilibrium towards the product. Some modern protocols perform the acetalization under solvent-free conditions, which is a key principle of green chemistry as it reduces waste. organic-chemistry.orgorganic-chemistry.org
In other cases, specific solvents are chosen to improve the reaction's efficiency. Green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are advantageous because they form a positive azeotrope with water. mdpi.com This allows for the continuous removal of the water byproduct using a Dean-Stark apparatus, effectively driving the reversible acetalization reaction to completion. mdpi.com Conversely, the polarity of the solvent can be a critical factor, especially for unsaturated aldehydes. For related reactions, polar solvents have been shown to activate the carbonyl group (C=O), while non-polar solvents may preferentially favor reactions at the carbon-carbon double bond (C=C). researchgate.net In some specialized cases, such as reactions in natural deep eutectic solvents (NADES), the solvent medium itself can act as the catalyst. researchgate.net
Alternative Synthetic Routes and Precursor Utilization
While the most direct route to this compound is the acid-catalyzed reaction of trans-2-butenal (crotonaldehyde) with ethanol, alternative strategies exist that utilize different precursors or synthetic pathways. researchgate.net These methods can be valuable for constructing more complex molecules where the acetal moiety is incorporated as a key building block.
One alternative approach involves building the carbon skeleton from smaller, pre-existing acetal units. For example, 1,1,3-triethoxy-2-methyl-butane (B8521969) can be synthesized from acetaldehyde (B116499) diethyl acetal and ethyl-(1-propenyl)-ether. google.comgoogleapis.com This intermediate can then undergo further reactions, demonstrating how acetals can serve as precursors in multi-step syntheses.
Preparation from trans-2-Butenal and Ethanol
The most prevalent and well-documented method for synthesizing this compound is through the direct acetalization of trans-2-butenal with ethanol. This reaction is typically conducted in the presence of an acid catalyst. The process involves the nucleophilic addition of ethanol to the carbonyl group of trans-2-butenal.
The mechanism proceeds in two main stages. Initially, one molecule of ethanol attacks the protonated carbonyl carbon of trans-2-butenal, leading to the formation of an unstable intermediate known as a hemiacetal. egyankosh.ac.in Subsequently, under acidic conditions, the hemiacetal is protonated and eliminates a water molecule to form a carbocation. This intermediate is then rapidly attacked by a second molecule of ethanol, and after deprotonation, the stable this compound is formed.
Research has shown that various acid catalysts are effective for this transformation. Methanesulfonic acid and metal methylsulfonates (where the metal can be Ni, Mn, Zn, or Cu) have demonstrated good catalytic activity for this acetalization. researchgate.netresearchgate.net The reaction is generally performed under mild conditions, ranging from room temperature to the reflux temperature of the solvent. researchgate.net
Detailed studies have been conducted to optimize the reaction conditions to achieve high yields. One such study identified the optimal parameters for the synthesis using methanesulfonic acid as the catalyst. researchgate.netresearchgate.net
Table 1: Optimal Reaction Conditions for the Synthesis of this compound
| Parameter | Optimal Condition |
|---|---|
| Molar Ratio (trans-2-Butenal:Ethanol) | 1:6 |
| Catalyst | Methanesulfonic acid |
| Catalyst Amount | 0.5-0.8 mL |
| Temperature | Refluxing Temperature |
| Reaction Time | 1.0 hour |
| Yield | 88.7% |
Data sourced from a study on the synthesis catalyzed by methanesulfonic acid or methylsulfonate. researchgate.netresearchgate.net
This method is highly valued for its efficiency and the high purity of the resulting acetal, which makes it suitable for subsequent use in complex organic syntheses, such as in the pharmaceutical industry.
Regeneration from Cyclic Trimers
Aldehydes have a known tendency to form cyclic trimers, which are typically trioxane (B8601419) derivatives. This process is often catalyzed by acids. researchgate.net For instance, acetaldehyde is known to form a cyclic trimer called paraldehyde. researchgate.net These trimerization reactions are generally reversible.
In principle, trans-2-butenal could also form a corresponding cyclic trimer, from which the monomeric aldehyde could be regenerated. The regeneration process would likely involve the acid-catalyzed hydrolysis of the trimer to break the ring and release the individual aldehyde molecules. While the spontaneous trimerization of related compounds like alkylthioethanals into 2,4,6-alkylthiotrioxanes has been observed, specific research detailing the formation and subsequent regeneration of this compound from its cyclic trimers is not extensively documented in the provided sources. researchgate.net The stability of acetals under basic conditions suggests that regeneration from a trimer would likely require an acidic environment to facilitate the reverse reaction. egyankosh.ac.in
Mechanistic Investigations of Reactions Involving Trans 2 Butenal Diethyl Acetal
Detailed Mechanism of Acetal (B89532) Formation and Hydrolysis
The formation of trans-2-butenal diethyl acetal from trans-2-butenal (crotonaldehyde) and ethanol (B145695), and its reverse reaction, hydrolysis, are classic examples of acid-catalyzed nucleophilic addition to a carbonyl group. The entire process is a series of equilibrium steps, and the direction of the reaction can be controlled by manipulating the reaction conditions, such as the concentration of reactants and the removal of water. organicchemistrytutor.com
Protonation and Activation of Carbonyl Precursors
The initial and crucial step in the formation of this compound is the protonation of the carbonyl oxygen of trans-2-butenal by an acid catalyst, such as methanesulfonic acid. researchgate.net This protonation significantly enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to attack by a weak nucleophile like ethanol. The positive charge on the protonated carbonyl group is delocalized through resonance, with a significant contribution from the resonance structure that places the positive charge on the carbon atom.
Hemiacetal Intermediate Formation
Following activation, a molecule of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal. The hemiacetal is an intermediate in the reaction pathway and is typically not isolated.
Nucleophilic Attack Pathways (e.g., Alcohol Addition)
The reaction proceeds with the protonation of the hydroxyl group of the hemiacetal by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, leading to the formation of a resonance-stabilized oxycarbenium ion. A second molecule of ethanol then acts as a nucleophile, attacking the electrophilic carbon of the oxycarbenium ion. Subsequent deprotonation of the resulting intermediate by a base (such as another molecule of ethanol or the conjugate base of the acid catalyst) yields the final product, this compound, and regenerates the acid catalyst.
Kinetic and Thermodynamic Considerations of Equilibrium
The formation of this compound is a reversible process governed by both kinetic and thermodynamic factors. To favor the formation of the acetal, an excess of ethanol is typically used, and the water produced during the reaction is removed, often by azeotropic distillation, to shift the equilibrium towards the products. organicchemistrytutor.com Conversely, the hydrolysis of the acetal to regenerate the aldehyde is favored by the presence of a large excess of water and an acid catalyst.
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (trans-2-Butenal : Ethanol) | 1 : 6 |
| Catalyst | Methanesulfonic Acid |
| Temperature | Reflux |
| Reaction Time | 1.0 hour |
| Yield | 88.7% |
Mechanistic Studies of Subsequent Transformations
The presence of a carbon-carbon double bond in conjugation with the acetal group in this compound opens up a range of possibilities for subsequent chemical transformations. These reactions can target the double bond while the acetal functionality acts as a protecting group for the original carbonyl.
One notable transformation is the Simmons-Smith cyclopropanation . This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert the alkene into a cyclopropane ring. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. researchgate.netwikipedia.org Mechanistic studies suggest that the reaction proceeds through a "butterfly" transition state where the methylene group is delivered to the same face of the double bond. organic-chemistry.org In the context of α,β-unsaturated acetals, the reaction has been shown to be highly diastereoselective, particularly when a chiral auxiliary is incorporated into the acetal structure. rsc.org
Another important reaction is epoxidation , which involves the conversion of the double bond into an epoxide. While traditional epoxidizing agents like peroxy acids can be problematic for α,β-unsaturated carbonyl compounds due to potential side reactions, the use of hydrogen peroxide in the presence of a base (the Weitz-Scheffer reaction) is effective for the epoxidation of the electron-deficient double bond in α,β-unsaturated systems. youtube.comnih.gov The mechanism involves the nucleophilic attack of the hydroperoxide anion on the β-carbon of the conjugated system. Asymmetric organocatalytic methods for the epoxidation of α,β-unsaturated aldehydes have also been developed, offering high enantioselectivity. diva-portal.orgnih.gov
Dihydroxylation of the double bond to form a vicinal diol is another significant transformation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), which typically result in syn-dihydroxylation. wikipedia.orglibretexts.org The mechanism of osmium tetroxide dihydroxylation involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. masterorganicchemistry.com
Finally, the electron-deficient nature of the double bond in this compound makes it susceptible to Michael addition , a conjugate addition of a nucleophile to the β-carbon. This reaction is a powerful tool for carbon-carbon bond formation. The mechanism involves the attack of a soft nucleophile, such as an enolate or a Gilman reagent, on the β-carbon, leading to the formation of a new enolate intermediate which is subsequently protonated. researchgate.netnih.gov
| Reaction | Reagents | Product Functional Group | Key Mechanistic Feature |
|---|---|---|---|
| Simmons-Smith Cyclopropanation | CH₂I₂ / Zn(Cu) | Cyclopropane | Concerted methylene transfer researchgate.netorganic-chemistry.org |
| Epoxidation | H₂O₂ / Base | Epoxide | Nucleophilic attack of hydroperoxide youtube.comnih.gov |
| Syn-Dihydroxylation | OsO₄, then NaHSO₃ | Vicinal Diol | Formation of cyclic osmate ester masterorganicchemistry.com |
| Michael Addition | Nucleophile (e.g., Enolate) | 1,5-Dicarbonyl (after hydrolysis) | Conjugate nucleophilic attack researchgate.net |
Reductive Cleavage Mechanisms
The reductive cleavage of acetals is a fundamental transformation in organic synthesis, allowing for the conversion of a protected carbonyl group into other functionalities. In the case of this compound, an α,β-unsaturated acetal, the mechanism of reductive cleavage is significantly influenced by the choice of reducing agent and the presence of Lewis acids. These reactions typically proceed through the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride source.
The initial step in the reductive cleavage of this compound involves the coordination of a Lewis acid to one of the oxygen atoms of the acetal. This coordination weakens the carbon-oxygen bond, facilitating its cleavage to form a resonance-stabilized oxocarbenium ion. The positive charge in this intermediate is delocalized across the oxygen atom and the adjacent carbon atom.
The subsequent step is the delivery of a hydride ion from the reducing agent to the electrophilic carbon of the oxocarbenium ion. The regioselectivity of this hydride attack is a crucial aspect of the mechanism. For α,β-unsaturated acetals, the possibility of 1,2- versus 1,4-addition of the hydride exists, analogous to the reactivity of α,β-unsaturated carbonyl compounds. However, the attack generally occurs at the acetal carbon (the former carbonyl carbon) to yield an ether.
Common reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) and sodium cyanoborohydride in the presence of a Lewis acid like trimethylsilyl chloride (TMSCl). The stereochemistry of the starting acetal can have a profound impact on the outcome of the reductive cleavage. For instance, in cyclic systems, the orientation of the acetal group can dictate the accessibility of the oxygen lone pairs for coordination with the Lewis acid, thereby influencing which C-O bond is cleaved and the stereochemistry of the resulting product. nih.gov While this compound is an acyclic example, the principles of stereoelectronic control are still relevant in influencing the conformation of the molecule during the reaction.
The general mechanism can be summarized as follows:
Activation of the Acetal: A Lewis acid coordinates to one of the ethoxy groups.
Formation of the Oxocarbenium Ion: The activated C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and the departure of an ethoxy group.
Hydride Attack: A hydride reagent attacks the carbocationic center of the oxocarbenium ion, leading to the formation of the corresponding ether.
The table below summarizes the key reagents and their roles in the reductive cleavage of acetals.
| Reagent | Role |
| Lewis Acid (e.g., TMSCl, BF₃·OEt₂) | Activates the acetal by coordinating to an oxygen atom, facilitating C-O bond cleavage. |
| Reducing Agent (e.g., DIBAL-H, NaBH₃CN) | Provides the hydride ion that attacks the intermediate oxocarbenium ion. |
Mechanisms of Polyene Synthesis from Acetal Intermediates
This compound can serve as a valuable C4 building block in the synthesis of polyenes. Its use as an acetal allows for the protection of the reactive aldehyde functionality while enabling chain extension reactions. The general strategy involves the generation of a nucleophilic species from the acetal, which can then react with an electrophilic coupling partner.
One common approach involves the deprotonation of the α-carbon (C2) of the acetal. However, due to the presence of the double bond, deprotonation at the γ-carbon (C4) is also possible, leading to a vinylogous anion. The regioselectivity of this deprotonation is crucial for the controlled synthesis of polyenes. The resulting anion can then participate in various carbon-carbon bond-forming reactions, such as aldol-type condensations or Wittig-type reactions after conversion to the corresponding phosphonium salt.
A key mechanistic aspect is the unmasking of the aldehyde functionality at a later stage in the synthesis. This is typically achieved through acidic hydrolysis of the acetal. The regenerated aldehyde can then undergo further chain-extending reactions, such as Horner-Wadsworth-Emmons or Julia olefination reactions, which are known for their high stereoselectivity in forming trans double bonds, a common feature in natural polyenes.
The general mechanistic steps for utilizing this compound in polyene synthesis can be outlined as:
Generation of a Nucleophile: Deprotonation at a suitable position (α or γ) of the acetal to form a carbanionic species.
Carbon-Carbon Bond Formation: Reaction of the nucleophile with an electrophile (e.g., an aldehyde or ketone) to extend the carbon chain.
Deprotection: Hydrolysis of the acetal group under acidic conditions to reveal the aldehyde functionality.
Further Elongation: The newly formed aldehyde can then be used in subsequent olefination reactions to introduce additional double bonds and extend the polyene chain.
The iterative application of this sequence allows for the systematic construction of complex polyene frameworks. The choice of olefination reaction in the final steps is critical for controlling the stereochemistry of the newly formed double bonds.
The following table outlines some common olefination reactions used in polyene synthesis.
| Olefination Reaction | Key Features |
| Wittig Reaction | Utilizes phosphonium ylides; stereoselectivity can be influenced by the nature of the ylide and reaction conditions. |
| Horner-Wadsworth-Emmons Reaction | Employs phosphonate carbanions; generally affords (E)-alkenes with high stereoselectivity. |
| Julia Olefination | Involves the reaction of a phenylsulfonyl carbanion with a carbonyl compound, followed by reductive elimination; typically yields (E)-alkenes. |
Applications of Trans 2 Butenal Diethyl Acetal in Advanced Organic Synthesis
Role as a Carbonyl Protecting Group
The primary and most fundamental application of trans-2-butenal diethyl acetal (B89532) in organic synthesis is as a protecting group for the carbonyl functionality of crotonaldehyde (B89634). Acetals are known for their stability under neutral and basic conditions, rendering the otherwise reactive aldehyde group inert to a variety of reagents. researchgate.net
Strategies for Selective Protection in Multi-functional Molecules
In the synthesis of complex molecules that possess multiple reactive sites, the selective protection of one functional group over another is paramount. While specific examples detailing the use of trans-2-butenal diethyl acetal for selective protection in multi-functional molecules are not extensively documented in readily available literature, the principles of acetal chemistry provide a clear strategy.
The formation of an acetal is an equilibrium process catalyzed by acid. In a molecule containing multiple carbonyl groups (e.g., an aldehyde and a ketone, or two different aldehydes), selective protection can often be achieved by exploiting the inherent differences in reactivity. Aldehydes are generally more electrophilic and less sterically hindered than ketones, and thus react faster to form acetals. This kinetic preference allows for the selective protection of an aldehyde in the presence of a ketone.
Furthermore, in a molecule with multiple aldehyde functionalities, subtle differences in the electronic and steric environment around each carbonyl group can be exploited. By carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the alcohol and acid catalyst, a degree of selectivity can be achieved. For instance, a less hindered aldehyde will typically react faster than a more hindered one.
A hypothetical strategy for the selective protection of an aldehyde in a molecule containing both an aldehyde and an ester functionality would involve reacting the molecule with ethanol (B145695) in the presence of a mild acid catalyst. Under these conditions, the more reactive aldehyde would preferentially form the diethyl acetal, leaving the less reactive ester group untouched for subsequent transformations.
Conditions for Efficient Deprotection
The removal of the diethyl acetal protecting group to regenerate the parent carbonyl is a critical step in a multi-step synthesis. This deprotection is typically achieved through acid-catalyzed hydrolysis. The acetal is stable to basic and nucleophilic reagents, but readily cleaved in the presence of aqueous acid. researchgate.net
Efficient deprotection of this compound can be accomplished using a variety of acidic conditions, with the choice of acid and solvent depending on the sensitivity of other functional groups present in the molecule.
| Reagent | Solvent | Conditions | Notes |
| Dilute Hydrochloric Acid (HCl) | Water/THF | Room Temperature | A common and effective method. |
| Acetic Acid | Water | Mild Heating | A milder alternative for sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water | Room Temperature | Often used when anhydrous conditions are desired initially. |
| Lewis Acids (e.g., FeCl₃, TMSI) | Aprotic Solvents | Varies | Can offer chemoselectivity in complex systems. |
The progress of the deprotection reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion and to avoid potential side reactions.
Building Block in Complex Molecule Synthesis
Beyond its role as a protecting group, the inherent reactivity of the carbon-carbon double bond in this compound makes it a valuable C4 building block for the synthesis of more complex molecules.
Synthesis of Long-Chain Unsaturated Aldehydes (e.g., 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde)
While a direct synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde using this compound is not explicitly detailed, a closely related patent describes a synthetic route to this molecule starting from acetaldehyde (B116499) diethyl acetal. This suggests a plausible strategy where α,β-unsaturated acetals can serve as precursors to polyunsaturated dialdehydes.
A potential synthetic approach could involve the deprotonation of this compound at the γ-position (the methyl group) using a strong base, followed by a coupling reaction. For instance, a Wittig-type reaction or a palladium-catalyzed cross-coupling reaction could be envisioned to extend the carbon chain. Subsequent deprotection of the acetal groups would then yield the desired long-chain unsaturated dialdehyde. Such molecules are important intermediates in the synthesis of carotenoids and other natural products.
Precursor for Specialized Organic Transformations
The combination of a protected carbonyl and a reactive alkene moiety in this compound allows for a variety of specialized organic transformations. One notable application is its use in the preparation of 2S,3S-epoxybutan-1-ol, which is a key intermediate in the total synthesis of the antibiotic erythromycin (B1671065). researchgate.net This transformation highlights the utility of the acetal in masking the aldehyde while the double bond undergoes epoxidation and subsequent manipulations.
Other potential transformations of this compound include:
Diels-Alder Reactions: The electron-rich double bond can act as a dienophile in [4+2] cycloaddition reactions to construct six-membered rings with high stereocontrol.
Michael Additions: The α,β-unsaturated system can undergo conjugate addition of nucleophiles to introduce functionality at the β-position.
Heck and Suzuki Couplings: The vinyl portion of the molecule can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
These transformations underscore the versatility of this compound as a starting material for generating molecular complexity.
Involvement in Cationic Copolymerization (Analogy to Vinyl Ethers)
While direct reports on the cationic copolymerization of this compound are scarce, its structural similarity to vinyl ethers suggests a strong analogy for its potential behavior in such polymerizations. Vinyl ethers are well-known to undergo cationic polymerization due to the electron-donating nature of the alkoxy group, which stabilizes the propagating carbocationic center.
The oxygen atoms of the diethyl acetal group in this compound can similarly stabilize an adjacent positive charge through resonance. It is therefore plausible that this compound could participate in cationic copolymerization with other electron-rich olefins. The initiation of such a polymerization would likely involve a Lewis acid or a protic acid to generate a carbocation, which would then propagate by adding to the double bond of another monomer molecule.
Synthesis of Chiral Intermediates (e.g., for erythromycin synthesis via 2S,3S-epoxybutan-1-ol)
This compound is a key precursor in the synthesis of chiral intermediates, most notably (2S,3S)-epoxybutan-1-ol, which is a crucial building block in the total synthesis of the macrolide antibiotic erythromycin. researchgate.netwikipedia.orgsigmaaldrich.comsigmaaldrich.com The synthetic strategy involves the initial reduction of this compound to the corresponding allylic alcohol, trans-2-buten-1-ol. This intermediate then undergoes a highly stereoselective epoxidation reaction.
The Sharpless asymmetric epoxidation is the cornerstone of this transformation, enabling the enantioselective synthesis of the desired (2S,3S)-epoxybutan-1-ol. wikipedia.orgmdpi.com This reaction employs a chiral catalyst system, typically composed of titanium tetraisopropoxide and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. mdpi.comcmu.edu The choice of the chiral tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for precise control over the formation of the desired epoxide stereoisomer with high enantiomeric excess (ee). mdpi.compearson.com
The reaction is highly valued for its predictability and high degree of stereocontrol, making it an indispensable tool in the synthesis of complex, biologically active molecules like erythromycin. wikipedia.orgresearchgate.net
| Reactant | Catalyst System | Oxidant | Typical Conditions | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| trans-2-Buten-1-ol | Titanium tetra(isopropoxide) / Diethyl L-(+)-tartrate | tert-Butyl hydroperoxide (TBHP) | CH2Cl2, -20 °C | (2S,3S)-epoxybutan-1-ol | Typically >90% |
| trans-2-Buten-1-ol | Titanium tetra(isopropoxide) / Diethyl D-(-)-tartrate | tert-Butyl hydroperoxide (TBHP) | CH2Cl2, -20 °C | (2R,3R)-epoxybutan-1-ol | Typically >90% |
Contribution to Chemical Material Science
The bifunctional nature of this compound, possessing both a polymerizable alkene and a latent aldehyde functional group, makes it a compound of interest in chemical material science, particularly in the design of functional polymers.
Precursor in Polymerization Research
While direct polymerization of this compound is not extensively documented, its structure is analogous to other acetal-protected monomers that are widely used in the synthesis of functional polymers. The acetal group serves as a protecting group for the highly reactive aldehyde functionality, which would otherwise interfere with many polymerization reactions. researchgate.net This protection strategy allows for the incorporation of the monomer into polymer chains via the vinyl group, using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). researchgate.netepa.govnih.gov
After polymerization, the acetal groups along the polymer backbone or as side chains can be readily deprotected under mild acidic conditions to reveal the free aldehyde groups. researchgate.net These aldehyde functionalities can then be used for post-polymerization modifications, such as the conjugation of biomolecules, dyes, or other functional moieties, leading to the creation of well-defined, functional polymeric architectures. researchgate.net This approach has been successfully employed to create block copolymers and other complex polymer structures. nih.gov
| Monomer Type | Polymerization Technique | Resulting Polymer Architecture | Post-Polymerization Modification |
|---|---|---|---|
| Acetal-protected acrylate/methacrylate | Atom Transfer Radical Polymerization (ATRP) | Well-defined homopolymers and block copolymers with narrow molecular weight distributions. | Acid-catalyzed hydrolysis to reveal pendant aldehyde groups for bioconjugation or crosslinking. researchgate.net |
| Acetal-containing vinyl ethers | Living Cationic Polymerization | Block and graft copolymers with poly(vinyl ether) segments. | Deprotection of acetal moieties to generate reactive aldehyde sites. nih.gov |
Impact on Polymer Properties via Monomer Design
The incorporation of acetal linkages, such as the one present in this compound, into the backbone or side chains of polymers can have a profound impact on their material properties. A key feature imparted by the acetal group is pH-responsiveness. Acetal bonds are stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. nih.govmdpi.comresearchgate.net This characteristic allows for the design of "smart" polymers that can degrade or release an encapsulated cargo in response to a specific pH trigger.
This pH-sensitive degradation is particularly relevant in biomedical applications, such as drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within the lysosomes of cells. nih.govmdpi.com The rate of hydrolysis, and thus the degradation of the polymer, can be tuned by modifying the structure of the acetal. For instance, the electronic properties of the substituents on the acetal carbon can significantly influence the rate of cleavage. nih.gov
The design of monomers with acetal functionalities allows for the creation of materials with tailored degradation profiles, offering a powerful tool for the development of advanced, stimuli-responsive materials. researchgate.netrsc.org
| pH Condition | Acetal Linkage Stability | Impact on Polymer Properties | Potential Application |
|---|---|---|---|
| Neutral (pH 7.4) | Stable | Polymer remains intact, can encapsulate cargo. | Systemic circulation of drug delivery vehicles. researchgate.net |
| Mildly Acidic (pH 5.0-6.5) | Hydrolytically cleaved | Polymer backbone degrades or side chains are cleaved, leading to disassembly of nanoparticles and release of cargo. nih.govnih.gov | Targeted drug release in tumor microenvironments or endo-lysosomal compartments. mdpi.com |
Theoretical and Computational Chemistry Studies
Molecular Modeling of trans-2-Butenal Diethyl Acetal (B89532) and its Derivatives
Molecular modeling of trans-2-butenal diethyl acetal involves the use of computational techniques to represent its three-dimensional structure and predict its properties. These models are crucial for understanding the steric and electronic effects that govern the molecule's behavior.
Structural Parameters: Initial modeling efforts typically involve geometry optimization using methods like Density Functional Theory (DFT). These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For this compound, key structural features include the planar C=C double bond characteristic of the trans configuration and the tetrahedral geometry around the acetal carbon. The two ethoxy groups introduce significant conformational flexibility.
Table 6.1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| C=C Bond Length | ~1.34 Å | DFT/B3LYP |
| C-O (acetal) Bond Length | ~1.42 Å | DFT/B3LYP |
| O-C-O Angle | ~112° | DFT/B3LYP |
Note: These are typical values for similar structures; specific calculations for this compound are not widely published.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its derivatives. These simulations model the movement of atoms over time, providing insights into how the molecule interacts with its environment, such as in different solvents. For instance, MD simulations could reveal how the flexible diethyl acetal group shields the double bond from incoming reactants.
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in determining the energetics of chemical reactions, including the stability of reactants, products, and transition states. For reactions involving this compound, such as hydrolysis or addition reactions across the double bond, these calculations can predict reaction feasibility and mechanisms.
Reaction Energetics: The acid-catalyzed hydrolysis of acetals is a well-studied reaction. chemistrysteps.comorganicchemistrytutor.com Quantum chemical calculations can determine the enthalpy and Gibbs free energy changes for each step of the mechanism, which involves protonation of an oxygen atom, loss of an ethanol (B145695) molecule to form an oxonium ion, attack by water, and subsequent loss of the second ethanol molecule to yield trans-2-butenal. youtube.comyoutube.comyoutube.com
Transition State Analysis: Identifying the transition state (TS) structure is crucial for understanding the reaction kinetics. For the hydrolysis of an acetal, computational methods can locate the TS for the rate-determining step, which is typically the cleavage of the C-O bond to form the carbocation intermediate. organicchemistrytutor.com The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate. For propionaldehyde-based acetals, the activation energy for acetal exchange has been noted to be in the range of 146-160 kJ/mol, indicating a moderate bond dissociation energy.
Table 6.2: Calculated Energetics for a Generic Acetal Hydrolysis Step
| Species | Relative Energy (kcal/mol) | Computational Level |
|---|---|---|
| Protonated Acetal | 0.0 | DFT/B3LYP/6-31G* |
| Transition State 1 | +15.2 | DFT/B3LYP/6-31G* |
Note: Data is illustrative for a generic acetal hydrolysis and not specific to this compound.
Conformational Analysis and Stereochemical Prediction
The presence of rotatable single bonds in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
The rotation around the C-C single bonds and the C-O bonds of the diethyl acetal group leads to a complex potential energy surface. Computational methods can systematically explore these rotational degrees of freedom to locate the global minimum energy conformer and other low-energy local minima. Studies on similar α,β-unsaturated carbonyl compounds have shown that the planarity of the conjugated system is a key factor in determining the most stable conformation. acs.org
The stereochemical outcome of reactions, such as additions to the C=C double bond, can also be predicted. By modeling the approach of a reactant to the different faces of the molecule and calculating the energies of the corresponding transition states, it is possible to predict which stereoisomer will be the major product. The steric bulk of the diethyl acetal group is expected to play a significant role in directing the stereochemistry of such reactions.
Simulation of Reaction Pathways
Computational simulations can map out the entire reaction pathway for a chemical transformation, providing a detailed, step-by-step understanding of the mechanism.
Hydrolysis Pathway: The acid-catalyzed hydrolysis of this compound to form trans-2-butenal and ethanol is a prime candidate for such simulations. The mechanism involves a series of proton transfers, C-O bond cleavages, and nucleophilic attacks by water. chemistrysteps.comorganicchemistrytutor.comyoutube.comyoutube.comyoutube.com Computational modeling can visualize the movement of atoms along the reaction coordinate, from the initial protonation of the acetal oxygen to the final deprotonation of the regenerated carbonyl group.
Conjugate Addition: Another important reaction pathway for α,β-unsaturated compounds is conjugate addition, where a nucleophile attacks the β-carbon of the double bond. wikipedia.orglibretexts.org Simulations can explore the mechanism of this reaction, for example, with a Gilman reagent. These simulations would model the formation of the initial complex, the nucleophilic attack on the β-carbon to form an enolate intermediate, and the subsequent protonation to yield the final product. The calculations would help in understanding the regioselectivity (1,4- vs. 1,2-addition) of the reaction.
Through these theoretical and computational approaches, a detailed molecular-level understanding of this compound and its reactivity can be achieved, guiding experimental work and the design of new synthetic applications.
Future Research Directions and Unexplored Avenues
Development of Novel, Sustainable Synthetic Routes
The prevailing synthesis of trans-2-butenal diethyl acetal (B89532) involves the acid-catalyzed reaction of trans-2-butenal with ethanol (B145695). While effective, this method often relies on corrosive acids and may not align with the modern principles of green chemistry. rsc.org Future research is increasingly focused on developing more environmentally benign and efficient synthetic strategies.
Key areas for development include:
Solvent-Free and Aqueous Systems: Shifting away from traditional organic solvents towards solvent-free conditions or using water as a benign solvent can dramatically reduce chemical waste and environmental impact. ijsdr.org
Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. ijsdr.orgresearchgate.net
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, representing a promising avenue for the large-scale, sustainable production of this acetal.
Exploration of New Catalytic Systems (e.g., Organocatalysis, Biocatalysis)
The choice of catalyst is pivotal in the synthesis of acetals, influencing yield, selectivity, and environmental footprint. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are common, research is moving towards more sophisticated and reusable catalytic systems. google.com
Future catalytic exploration will likely concentrate on:
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, resins, or sulfonated carbon composites offer the significant advantage of being easily separable from the reaction mixture, allowing for catalyst recycling and simpler product purification. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. Photo-organocatalysis, for instance, has been successfully applied to acetalization reactions using organic dyes like Eosin Y or thioxanthenone under visible light, offering a metal-free and mild alternative. rsc.orgorganic-chemistry.org This approach avoids the environmental concerns associated with residual metals. rsc.org
Biocatalysis: The use of enzymes (biocatalysts) for acetal formation is a largely unexplored but highly promising area. Enzymes operate under mild conditions (neutral pH, ambient temperature) with high selectivity, potentially reducing byproduct formation and energy consumption. Investigating lipases or other hydrolases for this transformation could lead to highly sustainable synthetic routes.
Ionic Liquids: Acidic ionic liquids have been shown to be effective catalysts for related reactions and could be designed to be highly efficient and recyclable catalysts for the synthesis of trans-2-butenal diethyl acetal. mdpi.comgoogle.com
| Catalyst Type | Examples | Key Advantages | Future Research Focus |
|---|---|---|---|
| Homogeneous Acid | Methanesulfonic acid, p-Toluenesulfonic acid researchgate.net | High activity, well-established | Reducing corrosive nature, improving recyclability |
| Heterogeneous Acid | Zeolites, Sulfonated carbons, TiSiW12O40/TiO2 researchgate.netmdpi.com | Easy separation, reusability | Improving stability and resistance to water |
| Metal-Based | ZrCl4, Pd, AuCl3 mdpi.comorganic-chemistry.org | High efficiency, mild conditions | Replacing expensive/toxic metals with earth-abundant alternatives |
| Organocatalyst | Thioxanthenone, Eosin Y (photocatalysts) rsc.org | Metal-free, green, mild conditions | Expanding substrate scope, improving quantum yields |
| Biocatalyst | Enzymes (e.g., lipases) | High selectivity, mild conditions, biodegradable | Screening for suitable enzymes, reaction engineering |
Investigation of Undiscovered Reactions and Applications
Currently, a primary application of this compound is as a versatile intermediate in the synthesis of complex molecules, notably in the production of the antibiotic erythromycin (B1671065). However, the unique structure of this α,β-unsaturated acetal suggests it is far more than a simple protecting group. researchgate.net
Future research could unveil new synthetic possibilities:
Acetal Radicals in C-C Bond Formation: Acetal radicals are powerful yet underutilized intermediates in organic synthesis. digitellinc.com Exploring light-driven reactions to generate radicals from this compound could lead to novel carbon-carbon bond-forming reactions, enabling the rapid construction of complex molecular scaffolds for pharmaceuticals and materials science. digitellinc.com
Organometallic Cross-Coupling Reactions: The vinyl ether moiety within the molecule can be a precursor to dienophilic groups or a participant in organometallic reactions. researchgate.net Further investigation into its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could yield complex conjugated dienes and polyenes, which are valuable structures in materials chemistry. researchgate.net
Masked Acyl Anion Reactivity: The acetal group can function as a masked acyl anion equivalent, allowing for nucleophilic additions that are otherwise challenging. researchgate.net Exploring this latent reactivity with a wider range of electrophiles could provide novel pathways to complex carbonyl compounds.
Polymer Chemistry: The double bond and the acetal group offer two distinct points for polymerization. This could be exploited to create novel polymers with unique properties, such as degradable plastics or functional materials, where the acetal linkage can be cleaved under acidic conditions.
Advanced Computational Studies to Predict Reactivity and Selectivity
The synergy between experimental and computational chemistry is a powerful tool for modern chemical research. Advanced computational studies, such as those using Density Functional Theory (DFT), can provide deep mechanistic insights and predictive power for reactions involving this compound.
Future computational work should focus on:
Mechanism Elucidation: Modeling the reaction pathways for both existing and novel synthetic routes can help identify rate-limiting steps and transition state geometries. This is particularly valuable for understanding the role of different catalysts, as demonstrated in studies of iridium-catalyzed cyclic acetal formation. acs.org
Predicting Stereoselectivity: Many applications of this molecule, such as in erythromycin synthesis, depend on precise stereochemical control. Computational models can be used to predict the conformational preferences of reaction intermediates, like oxocarbenium ions, thereby explaining and predicting the stereochemical outcome of substitution and addition reactions. nih.govresearchgate.net
Catalyst Design: By simulating the interaction between the substrate and various potential catalysts (organocatalysts, enzyme active sites, etc.), computational chemistry can guide the rational design of new, more efficient, and selective catalysts, accelerating the discovery process.
Reactivity Mapping: Computational analysis can predict the most reactive sites on the molecule under different conditions (nucleophilic, electrophilic, radical), helping to guide the experimental exploration of new, undiscovered reactions.
Q & A
Q. How can aquatic toxicity be evaluated despite limited ecotoxicological data?
- Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202). If LC₅₀ < 10 mg/L, proceed to chronic studies (e.g., algal growth inhibition, OECD 201) .
- Read-across : Use data from structurally similar acetals (e.g., acetaldehyde diethyl acetal) to infer hazard potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
